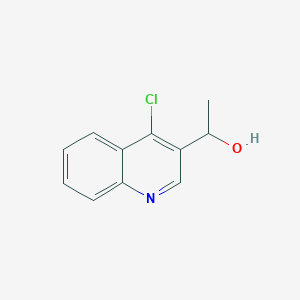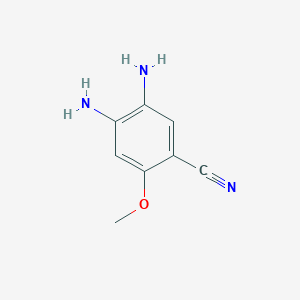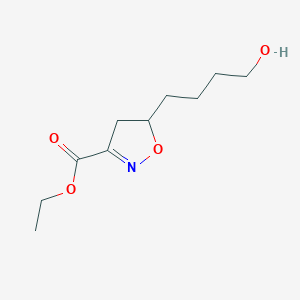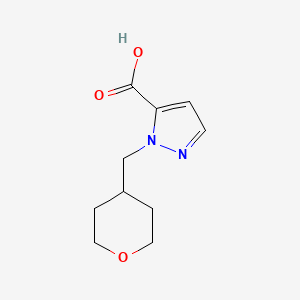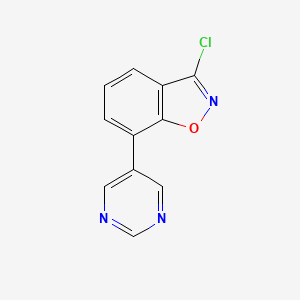
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a fused benzene and oxazole ring. This particular compound features a chlorine atom at the 3-position and a pyrimidin-5-yl group at the 7-position, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with chloroacetic acid followed by cyclization with pyrimidin-5-ylamine under acidic conditions. Another approach involves the condensation of 3-chlorobenzo[d]oxazole-7-carboxylic acid with pyrimidin-5-ylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Alkyl or aryl derivatives of the compound.
Applications De Recherche Scientifique
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or protein function.
Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
3-Chloro-7-pyrimidin-5-yl-1,2-benzoxazole is similar to other benzoxazole derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:
3-Chloro-7-phenyl-1,2-benzoxazole: Lacks the pyrimidin-5-yl group.
3-Chloro-7-methyl-1,2-benzoxazole: Has a methyl group instead of the pyrimidin-5-yl group.
3-Chloro-7-pyrimidin-4-yl-1,2-benzoxazole: Has the pyrimidin-4-yl group instead of the pyrimidin-5-yl group.
These compounds differ in their biological activities and applications due to the variations in their substitution patterns.
Propriétés
Formule moléculaire |
C11H6ClN3O |
|---|---|
Poids moléculaire |
231.64 g/mol |
Nom IUPAC |
3-chloro-7-pyrimidin-5-yl-1,2-benzoxazole |
InChI |
InChI=1S/C11H6ClN3O/c12-11-9-3-1-2-8(10(9)16-15-11)7-4-13-6-14-5-7/h1-6H |
Clé InChI |
OWYJSGHLXOZMLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CN=CN=C3)ON=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


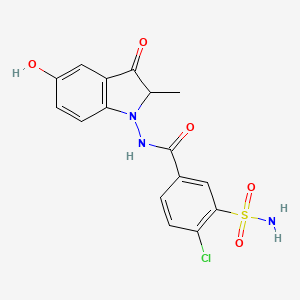
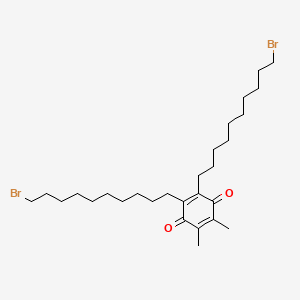
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
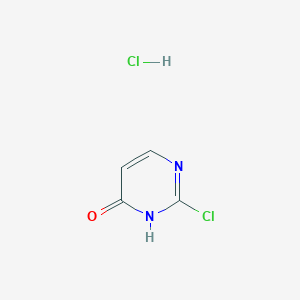
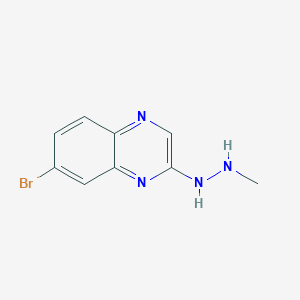

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B15355307.png)
